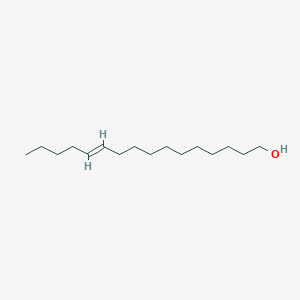

(Z)-11-Hexadecen-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Hexadecen-1-ol, (11Z)- is a natural product found in Heliothis maritima with data available.

特性

CAS番号 |

56683-54-6 |

|---|---|

分子式 |

C16H32O |

分子量 |

240.42 g/mol |

IUPAC名 |

hexadec-11-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3 |

InChIキー |

RHVMNRHQWXIJIS-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCCCCO |

異性体SMILES |

CCCC/C=C\CCCCCCCCCCO |

正規SMILES |

CCCCC=CCCCCCCCCCCO |

Key on ui other cas no. |

56683-54-6 |

ピクトグラム |

Irritant |

同義語 |

(Z)-hexadec-11-en-1-ol; 11Z-16OH; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Z)-11-Hexadecen-1-ol interact with its target?

A: this compound interacts with specialized odorant receptor neurons (ORNs) located within the long trichoid sensilla (TS) on moth antennae []. These ORNs express pheromone receptors (PRs), which bind specific pheromone components, triggering a neuronal response.

Q2: What are the downstream effects of this interaction?

A: Binding of this compound to its corresponding PR initiates a signaling cascade within the ORN, ultimately leading to the activation of specific regions in the moth brain []. This activation triggers behavioral responses in males, such as upwind flight and mate-seeking behavior.

Q3: Is this compound always the primary pheromone component?

A: Not necessarily. While this compound is found in many moth pheromone blends, its role can vary. In some species, it acts as a minor component, modulating the attractiveness of the primary component [, ]. In others, it is essential for attraction [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C16H32O, with a molecular weight of 240.43 g/mol.

Q5: How is the structure of this compound confirmed?

A: The structure is confirmed through techniques like gas chromatography-mass spectrometry (GC-MS) and chemical derivatization [, , , , ]. GC-MS analysis provides information about the compound's mass and fragmentation pattern, while derivatization aids in confirming its functional groups.

Q6: What materials are commonly used to dispense this compound in field traps?

A: Common materials include rubber septa [, , , , ], polyethylene capsules [, ], and filter paper [].

Q7: Does the dispenser material impact the efficacy of this compound lures?

A: Yes, the dispenser material can affect the release rate of the pheromone. Research indicates that polyvinyl chloride (PVC) dispensers might release the alcohol component at a slower rate compared to filter paper dispensers, potentially affecting lure performance [].

Q8: How does temperature affect the stability and release rate of this compound?

A: Temperature significantly influences both the stability and release rate of the pheromone. Higher temperatures generally lead to faster release rates but might also increase degradation [, ].

Q9: How do structural modifications affect the activity of this compound?

A: Even slight changes in the structure, like the position of the double bond or the presence of different functional groups, can dramatically alter its biological activity [, ].

Q10: Can structural analogs of this compound be used to disrupt mating?

A: Yes, some structural analogs exhibit antagonistic effects, disrupting the pheromone communication []. For example, the addition of (Z)-9-tetradecenyl acetate to the pheromone blend of the diamondback moth can significantly reduce male attraction [].

Q11: How is this compound used in pest control?

A: this compound is a key component in pheromone-based pest control strategies, primarily for monitoring and mass trapping of various moth species [, , , , ].

Q12: Can this compound be used in mating disruption strategies?

A: Yes, deploying high concentrations of this compound in a field can disrupt the ability of male moths to locate females, thereby reducing mating success and controlling pest populations [, ].

Q13: What are the advantages of using this compound in pest control?

A: Pheromone-based methods using compounds like this compound offer a more environmentally friendly alternative to broad-spectrum insecticides. They are highly specific, targeting only the pest species, and have low toxicity to non-target organisms [, , , ].

Q14: What are the current research areas related to this compound?

A14: Current research focuses on:

- Optimizing pheromone blends and trap designs for enhanced monitoring and control. [, , ]

- Investigating the molecular mechanisms of pheromone reception and signal transduction. []

- Exploring the use of transgenic plants producing this compound for sustainable pest management. []

Q15: What are the challenges associated with pheromone-based pest control using compounds like this compound?

A15: Challenges include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。